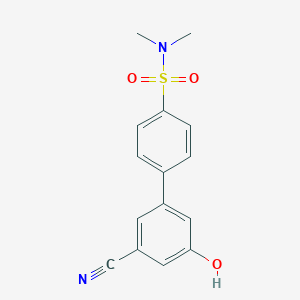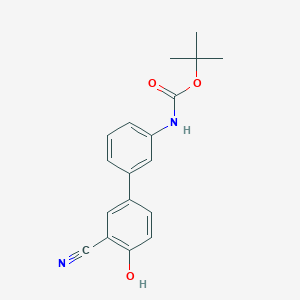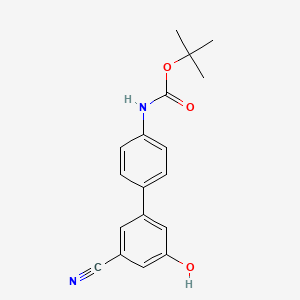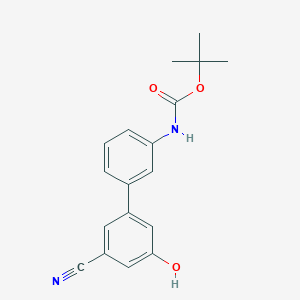
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-CYP-95) is an organic compound that has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is a white, crystalline solid with a melting point of 156-158°C. 3-CYP-95 is a useful building block for organic synthesis due to its high purity, low cost, and wide range of reactivity.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, agrochemical synthesis, and dye synthesis. It has also been used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. Additionally, 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the synthesis of polymers and other materials for use in medical and industrial applications.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is not fully understood. However, it is known to act as a nucleophile in the presence of electrophiles. This allows it to react with various electrophilic compounds, such as aromatic rings, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% are not well-understood. However, it is known to be an effective catalyst for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also known to be non-toxic, non-irritating, and non-allergenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments include its low cost, high purity, and wide range of reactivity. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory settings. The main limitation of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is its lack of solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and agrochemical synthesis. Additionally, further research could be done to explore the use of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in the synthesis of polymers and other materials for use in medical and industrial applications. Finally, further research could be done to explore the potential of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% as a green solvent for organic synthesis.
Synthesemethoden
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by the reaction of 4-N,N-dimethylsulfamoylphenol and sodium hypochlorite in the presence of sodium hydroxide. This reaction produces a sodium salt of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%, which is then purified by recrystallization. The purity of the final product can be determined by high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-5-3-12(4-6-15)13-7-11(10-16)8-14(18)9-13/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGMWCJFLWZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)


![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)